molecular formula C19H28N4O2S B5616034 9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5616034
M. Wt: 376.5 g/mol
InChI Key: NHFCDYQXZBJCCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives can be complex due to the nature of the spirocyclic framework. Methods such as base-promoted [5+1] double Michael addition reactions have been developed to construct diazaspiro[5.5]undecane derivatives efficiently from readily available starting materials, offering up to 98% yields (Islam et al., 2017). Divergent synthesis approaches are also employed to create 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the adaptability of the synthesis pathway for different substitutions (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspirocycles, like 9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, often features a spiro arrangement where two cyclic systems are joined at a single atom. NMR and X-ray crystallographic techniques have played a crucial role in elucidating the structure of these compounds. These techniques have revealed that the cyclohexanone unit in the spirocycles tends to prefer a chair conformation, contributing to the molecule's stability and reactivity (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane compounds undergo various chemical reactions due to their functional groups and structural features. For instance, they can participate in aminomethylation reactions, leading to the formation of derivatives with different substituents and properties. These reactions are crucial for modifying the compound to tailor its physical and chemical properties for specific applications (Khrustaleva et al., 2017).

properties

IUPAC Name

9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c20-18-21-15(12-26-18)3-4-16(24)22-9-7-19(8-10-22)6-5-17(25)23(13-19)11-14-1-2-14/h12,14H,1-11,13H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFCDYQXZBJCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3(CCC2=O)CCN(CC3)C(=O)CCC4=CSC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(2-Amino-1,3-thiazol-4-YL)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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